Comprehensive Technical Guide: Physical and Chemical Properties of (E)-1-Nitrobut-1-ene
Comprehensive Technical Guide: Physical and Chemical Properties of (E)-1-Nitrobut-1-ene
Executive Summary
(E)-1-nitrobut-1-ene is a highly versatile conjugated nitroalkene (CNA) that serves as a critical building block in modern organic synthesis and medicinal chemistry[1]. Characterized by the presence of a strongly electron-withdrawing nitro group conjugated with a carbon-carbon double bond, it functions as a potent 2 and an excellent dienophile[2],[1]. This whitepaper provides an authoritative overview of its physicochemical properties, reactivity profile, and a validated synthetic protocol, designed for researchers and drug development professionals.
Physicochemical Profile
Understanding the physical and chemical parameters of (E)-1-nitrobut-1-ene is essential for predicting its behavior in various solvent systems and its pharmacokinetic potential as a synthetic intermediate.
| Property | Value | Reference |
| IUPAC Name | (E)-1-nitrobut-1-ene | [3] |
| CAS Registry Number | 27675-37-2 | [3],[4] |
| Molecular Formula | C4H7NO2 | [3],[5] |
| Molecular Weight | 101.10 g/mol | [3],[4] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | [3],[4] |
| XLogP3 (Lipophilicity) | 1.3 | [3],[5] |
| Monoisotopic Mass | 101.047678 Da | [3],[5] |
| Hydrogen Bond Acceptor Count | 2 | [3],[4] |
Chemical Reactivity and Mechanistic Pathways
The chemical behavior of (E)-1-nitrobut-1-ene is dominated by the electron-withdrawing nature of the nitro group, which polarizes the alkene, making the β -carbon highly electrophilic[1].
Conjugate Additions (Michael Additions)
As a potent Michael acceptor, (E)-1-nitrobut-1-ene readily undergoes 1,4-conjugate additions with a variety of nucleophiles, including amines, thiols, and stabilized carbanions[2],[6]. The addition of thiols, for instance, typically proceeds under mild basic conditions to yield 1,2-addition or 1,4-addition products depending on the specific steric and electronic environment[6]. In asymmetric synthesis, dialkylzinc reagents can be added enantioselectively to the β -position using 7, establishing contiguous stereocenters[7].
Cycloadditions
The electron-deficient double bond makes (E)-1-nitrobut-1-ene an ideal dienophile in [4+2] Diels-Alder cycloadditions[2],[1]. Reaction with dienes (e.g., cyclopentadiene or functionalized butadienes) yields nitro-substituted cyclic systems, which are valuable precursors for complex natural product analogs and pharmaceutical agents.
Transformations of the Nitro Group
Post-coupling, the nitro group can be transformed into various functional groups. Reduction yields primary amines, while the Nef reaction converts the nitroalkane intermediate into a carbonyl compound (aldehyde or ketone)[2],[1].
Figure 1: Divergent synthetic utility of (E)-1-nitrobut-1-ene in organic chemistry.
Validated Experimental Protocol: Synthesis of (E)-1-Nitrobut-1-ene
The most reliable and scalable method for synthesizing (E)-1-nitrobut-1-ene is the 8[8],[7]. The following protocol ensures high geometric purity (E-isomer) and minimizes polymerization.
Reagents and Materials
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Propanal (Propionaldehyde): 1.0 equiv
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Nitromethane: 1.2 equiv
-
Catalyst: Triethylamine (0.1 equiv)
-
Dehydrating Agent: Methanesulfonyl chloride (MsCl, 1.1 equiv) and Triethylamine (2.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Nitroaldol Condensation (Henry Reaction):
-
Procedure: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve propanal and nitromethane in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
-
Addition: Add catalytic triethylamine dropwise.
-
Causality: Cooling to 0 °C is critical to control the exothermic nature of the condensation and prevent the self-aldol condensation of propanal. The base deprotonates nitromethane to form the nitronate ion, which attacks the aldehyde to form 1-nitrobutan-2-ol[8].
-
-
Mesylation and Dehydration:
-
Procedure: To the crude 1-nitrobutan-2-ol solution at 0 °C, add MsCl dropwise, followed by a slow addition of triethylamine (2.2 equiv).
-
Causality: The hydroxyl group is a poor leaving group. Conversion to a mesylate facilitates a smooth E2 elimination. The excess base promotes the elimination of the mesylate to form the alkene[8]. The anti-periplanar elimination inherently favors the thermodynamically more stable (E)-isomer due to minimized steric clash between the ethyl group and the nitro group.
-
-
Workup and Isolation:
-
Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via vacuum distillation.
-
Causality: Vacuum distillation (e.g., at < 20 Torr) is mandatory because nitroalkenes are highly prone to thermal polymerization and decomposition at elevated temperatures.
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Safety and Handling (E-E-A-T Considerations)
Conjugated nitroalkenes are inherently reactive. (E)-1-nitrobut-1-ene is classified as a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin[3]. It is a known skin and severe eye irritant[3].
-
Storage: Must be stored at low temperatures (2-8 °C) in the dark, often with a stabilizer, to prevent spontaneous polymerization.
-
Handling: Always handle in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles).
References
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[3] Title: (1E)-1-nitrobut-1-ene | C4H7NO2 | CID 6442144 - PubChem Source: nih.gov URL:
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[5] Title: (1e)-1-nitrobut-1-ene (C4H7NO2) - PubChemLite Source: uni.lu URL:
-
[2] Title: Nitroethylene | High-Purity Reagent for Research - Benchchem Source: benchchem.com URL:
-
[1] Title: Nitro-functionalized analogues of 1,3-Butadiene - Growing Science Source: growingscience.com URL:
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[8] Title: Stereocontrolled Synthesis of Highly Substituted Proline Esters... Source: acs.org URL:
-
[4] Title: 1-Nitrobut-1-Ene 27675-37-2 wiki Source: guidechem.com URL:
-
[6] Title: Nitro-functionalized analogues of 1,3-Butadiene - Growing Science Source: growingscience.com URL:
-
[7] Title: Enantioselective Conjugate Addition Nitro-Mannich Reactions... Source: acs.org URL:
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- 1. growingscience.com [growingscience.com]
- 2. Nitroethylene | High-Purity Reagent for Research [benchchem.com]
- 3. (1E)-1-nitrobut-1-ene | C4H7NO2 | CID 6442144 - PubChem [pubchem.ncbi.nlm.nih.gov]
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